

A Comparative Guide to the Biological Activities of Substituted N-Phenylphthalimide Derivatives

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Compound of Interest

Compound Name: *N*-(2-Carboxyphenyl)Phthalimide

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Substituted N-phenylphthalimide derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The versatile phthalimide scaffold allows for a wide range of structural modifications, leading to compounds with potent anti-inflammatory, anticancer, and antimicrobial properties. This guide provides an objective comparison of the performance of various substituted N-phenylphthalimide derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Anti-inflammatory Activity

Substituted N-phenylphthalimide derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) and the modulation of the NF- κ B signaling pathway.

Quantitative Comparison of Anti-inflammatory Activity

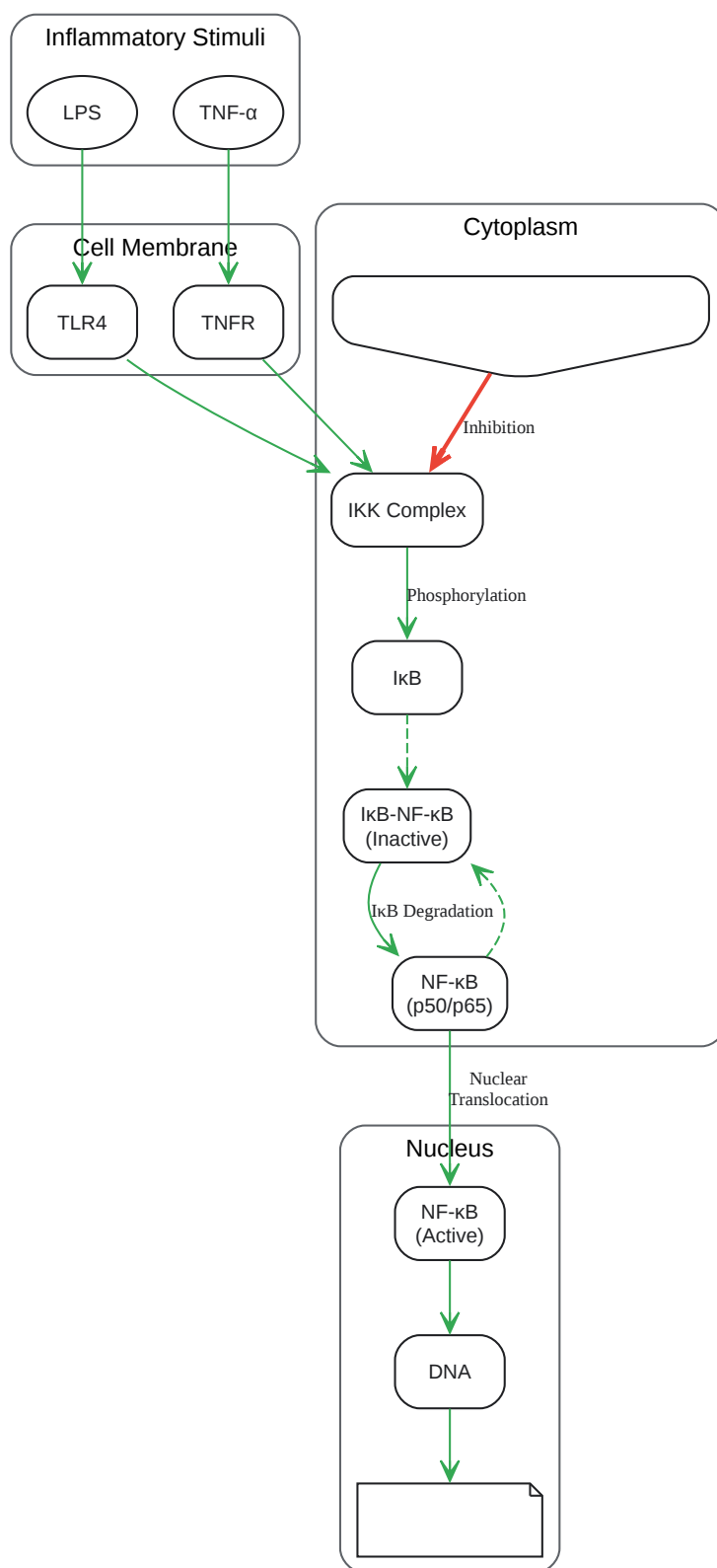
The following table summarizes the in vivo anti-inflammatory activity of selected N-phenylphthalimide derivatives, focusing on their ability to inhibit lipopolysaccharide (LPS)-induced TNF- α production.

Compound	Substituent on Phenyl Ring	Other Substituents	Assay System	Activity (ED ₅₀)	Reference
LASSBio-468	None	4-Sulfonyl-thiomorpholine on phthalimide nitrogen	LPS-induced neutrophil recruitment in mice	2.5 mg/kg	
Derivative A	2,6-diisopropyl	None	TPA-induced TNF- α production in HL-60 cells	>600% increase	[1] [2]
4NPP-33	2,6-diisopropyl	4-Nitro on phthalimide	TPA-induced TNF- α production in HL-60 cells	>800% increase	[1]
5NPP-33	2,6-diisopropyl	5-Nitro on phthalimide	TPA-induced TNF- α production in HL-60 cells	>700% increase	[1]
FPP-33	2,6-diisopropyl	4,5,6,7-Tetrafluoro on phthalimide	TPA-induced TNF- α production in HL-60 cells	Active at 1×10^{-7} M	[1] [2]

Note: Some derivatives were found to enhance TNF- α production in specific cell lines and under certain stimuli, highlighting the complex structure-activity relationship.

Signaling Pathway: Inhibition of NF- κ B

The anti-inflammatory effects of many N-phenylphthalimide derivatives are attributed to their ability to inhibit the NF- κ B signaling pathway. NF- κ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)



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Inhibition of the NF-κB signaling pathway by N-Phenylphthalimide derivatives.

Anticancer Activity

Several N-phenylphthalimide derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of the mTOR signaling pathway, which is crucial for cancer cell growth and proliferation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

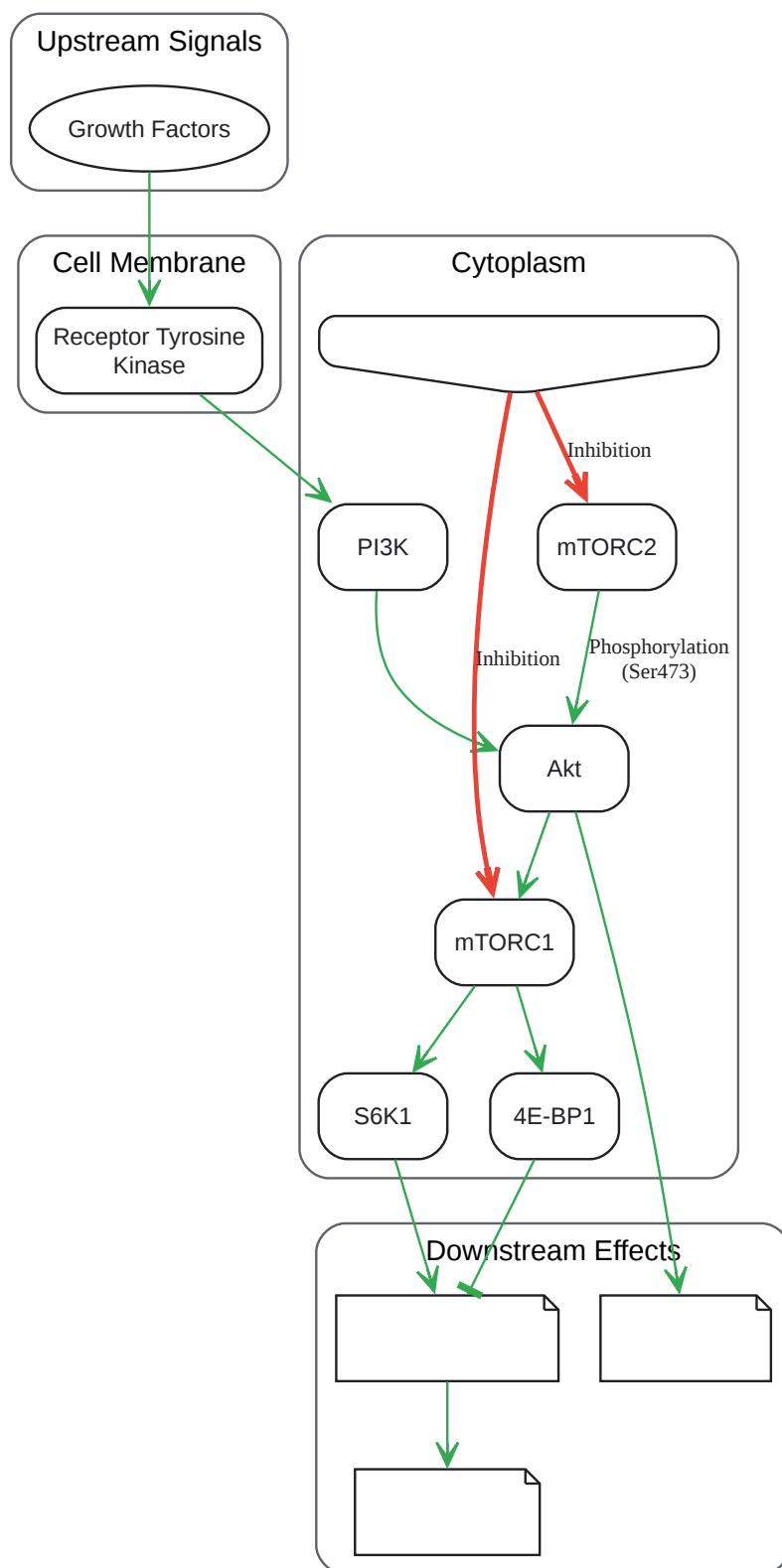
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various N-phenylphthalimide derivatives against different cancer cell lines.

Compound	Substituent on Phenyl Ring	Cancer Cell Line	IC ₅₀ (μM)	Reference
N-Hydroxyphthalimide (NHPI)	None (Hydroxy on imide N)	BT-20 (Breast)	Potent	[7]
NHPI	None (Hydroxy on imide N)	LoVo (Colon)	Potent	[7]
Compound 4c	4-Nitro	SKNMC (Neuroblastoma)	10.8 ± 0.08	[10]
Compound 4d	3-Chloro	Hep-G2 (Liver)	11.6 ± 0.12	[10]
Mitonafide analog 33	ortho-carborane	HepG2 (Liver)	4.77	[11]
Naphthalimide 9	ortho-carborane	HepG2 (Liver)	3.10	[11]
Compound 7	Pyridine	A549 (Lung)	1.5 ± 0.1	[12]
Compound 11	Pyridine	A549 (Lung)	2.9	[12]

Signaling Pathway: Inhibition of mTOR

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^[7]^[9] N-Hydroxyphthalimide (NHPI) has been shown to inhibit both mTORC1 and mTORC2 complexes.^[7]^[8]



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Inhibition of the mTOR signaling pathway by N-Hydroxyphthalimide.

Antimicrobial Activity

Substituted N-phenylphthalimides have also been investigated for their activity against a variety of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected N-phenylphthalimide derivatives against various microorganisms.

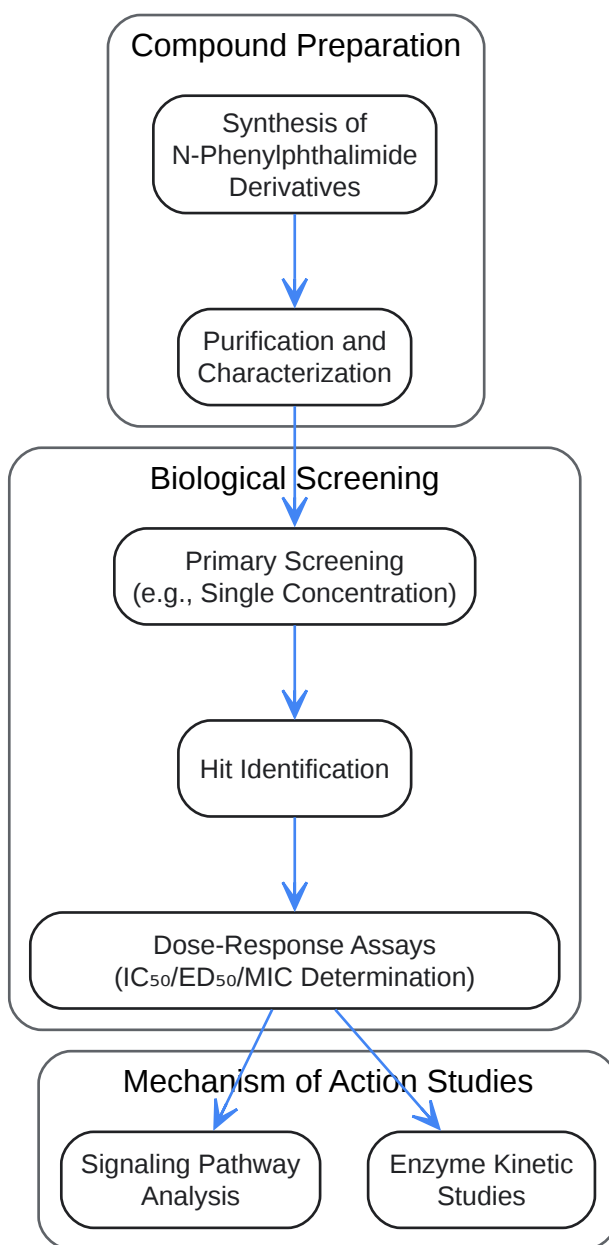
Compound	Substituent(s)	Microorganism	MIC (µg/mL)	Reference
Phthalimide aryl ester 3b	Methyl	S. aureus	128	[13] [14] [15]
Phthalimide aryl ester 3b	Methyl	P. aeruginosa	128	[13] [14] [15]
Phthalimide aryl ester 3b	Methyl	C. albicans	128	[13] [14] [15]
Phthalimide aryl ester 3b	Methyl	C. tropicalis	128	[13] [14] [15]
Compound 12	Hydrazono-ethyl	Bacillus subtilis	-	[16]

Note: The activity of compound 12 against Bacillus subtilis was reported as 133%, 106%, and 88.8% when compared with the standard antibiotics ampicillin, cefotaxime, and gentamicin, respectively.[\[16\]](#)

Experimental Protocols

Workflow for Biological Activity Screening

A general workflow for screening the biological activity of N-phenylphthalimide derivatives is depicted below.



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General experimental workflow for screening N-phenylphthalimide derivatives.

In Vitro Anti-inflammatory Assay: TNF- α Production in Macrophages

This protocol describes the determination of the inhibitory effect of N-phenylphthalimide derivatives on TNF- α production in lipopolysaccharide (LPS)-stimulated macrophage cells.

- **Cell Culture:** Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- **Compound Treatment:** Pre-treat the cells with various concentrations of the N-phenylphthalimide derivatives (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
- **Stimulation:** Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production.
- **Supernatant Collection:** After incubation, centrifuge the plate and collect the cell culture supernatant.
- **TNF-α Quantification:** Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Data Analysis:** Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the ED₅₀ value, which is the concentration of the compound that causes 50% inhibition of TNF-α production.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the N-phenylphthalimide derivatives for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Assay: Broth Microdilution Method (for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.[22][23][24][25][26]

- Compound Preparation: Prepare a series of two-fold serial dilutions of the N-phenylphthalimide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[22]
- Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5×10^5 CFU/mL in the broth.[22]
- Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[22][25][26]

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